

An In-depth Technical Guide to the Chemical Properties of 3-Methylpentyl Butyrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentyl butyrate, also known as 3-methylpentyl butanoate, is an organic compound classified as an ester.[1] It is primarily recognized for its fruity aroma and is utilized in the flavor and fragrance industry. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside generalized experimental protocols for its synthesis and analysis. Due to the limited availability of specific experimental data for this compound, representative methodologies and data for analogous esters are presented to provide a thorough understanding of its expected chemical behavior.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-methylpentyl butyrate** are summarized in the table below. It is important to note that some of these values are computed or estimated due to a lack of extensive experimental data in the literature.



Property	Value	Source
IUPAC Name	3-methylpentyl butanoate	[1]
Synonyms	3-Methylpentyl butyrate, Butanoic acid, 3-methylpentyl ester	[1]
CAS Number	84254-83-1	[1]
Molecular Formula	C10H20O2	[1]
Molecular Weight	172.26 g/mol	[1]
Boiling Point	203.90 °C (estimated at 760 mm Hg)	[2]
Vapor Pressure	0.300000 mmHg @ 25.00 °C (estimated)	[2]
Flash Point	174.00 °F (78.90 °C) (estimated)	[2]
Solubility in Water	14.51 mg/L @ 25 °C (estimated)	[2]
logP (o/w)	4.060 (estimated)	[2]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of **3-methylpentyl butyrate** are not readily available in peer-reviewed literature. However, standard organic chemistry techniques for the synthesis and analysis of similar esters are well-established.

Synthesis of 3-Methylpentyl Butyrate

1. Fischer-Speier Esterification:

This is a classic acid-catalyzed esterification method.[3]

Reaction: 3-methylpentan-1-ol + butanoic acid
 ⇒ 3-methylpentyl butyrate + water



Procedure:

- In a round-bottom flask, combine one molar equivalent of 3-methylpentan-1-ol with a slight excess (1.1-1.2 equivalents) of butanoic acid.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or ptoluenesulfonic acid (typically 1-3% of the total moles of reactants).
- Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
- Heat the mixture to reflux in a suitable solvent like toluene. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter to remove the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure 3-methylpentyl butyrate.

2. Lipase-Catalyzed Esterification:

Enzymatic synthesis offers a milder and more selective alternative to acid catalysis.[4][5]

Reaction: 3-methylpentan-1-ol + butanoic acid --(Lipase)--> 3-methylpentyl butyrate + water

Procedure:

 In a suitable organic solvent (e.g., hexane or isooctane), dissolve equimolar amounts of 3methylpentan-1-ol and butanoic acid.



- Add an immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei). The amount of lipase will depend on its activity.
- Include a molecular sieve to remove the water produced during the reaction, thereby shifting the equilibrium towards the ester.
- Incubate the mixture at a controlled temperature (typically 30-60°C) with constant agitation.
- Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
- Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized lipase for reuse.
- Remove the solvent from the filtrate under reduced pressure to yield the crude product.
- Further purification can be achieved by distillation or column chromatography.

Analysis of 3-Methylpentyl Butyrate

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for the analysis of volatile flavor and fragrance compounds like **3-methylpentyl butyrate**.[6][7][8][9]

- Sample Preparation:
 - For pure samples, dilute in a suitable solvent (e.g., dichloromethane or hexane).
 - For complex matrices (e.g., food or beverages), a preliminary extraction step such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is necessary to isolate the volatile components.[6]
- Instrumentation:
 - Gas Chromatograph: Equipped with a capillary column suitable for flavor analysis (e.g., a non-polar DB-5 or a polar WAX column).



- Oven Program: A temperature gradient is typically used, for example, starting at 40°C, holding for 2 minutes, then ramping up to 250°C at a rate of 5-10°C/minute.
- Injector: Split/splitless injector, typically operated at a temperature of 250°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
- Data Analysis:
 - Identification of 3-methylpentyl butyrate is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST).
 - Quantification can be performed using an internal or external standard method.

Spectroscopic Data (Analogous Compounds)

As experimental spectra for **3-methylpentyl butyrate** are not readily available, the following are representative spectral characteristics for similar esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the
 different proton environments in the molecule. For a similar compound, isopentyl acetate (3methylbutyl acetate), the following signals are observed and can be used for analogy: a
 triplet for the protons on the carbon attached to the ester oxygen, multiplets for the other
 alkyl protons, and a singlet for the acetyl methyl group.[10]
- ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom.
 The carbonyl carbon of the ester group will appear significantly downfield (around 170 ppm).



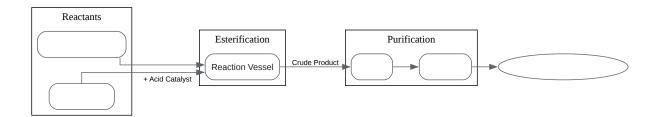
Infrared (IR) Spectroscopy:

The IR spectrum of an ester is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1735-1750 cm⁻¹.[11][12][13][14] Other significant peaks will include C-O stretching vibrations and C-H stretching and bending vibrations of the alkyl groups.

Biological Activity and Toxicology

There is limited specific toxicological data available for **3-methylpentyl butyrate**. For a related compound, pentyl **3-methylbutanoate**, it is reported as not meeting GHS hazard criteria in the majority of notifications to ECHA.[15] In general, short-chain esters are metabolized through hydrolysis to the corresponding alcohol and carboxylic acid, which are then further metabolized through normal physiological pathways. Subacute inhalation toxicity studies on **3-methylpentane**, a related alkane, showed no observable adverse effect level (NOAEL) above **4,540** ppm in rats.[16][17]

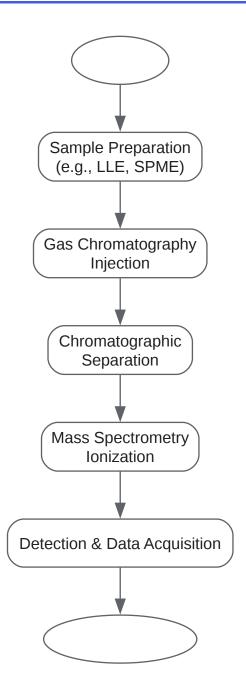
Visualizations



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Caption: Fischer Esterification Workflow





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Caption: GC-MS Analysis Workflow

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